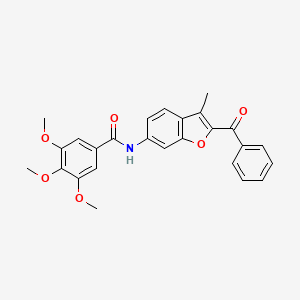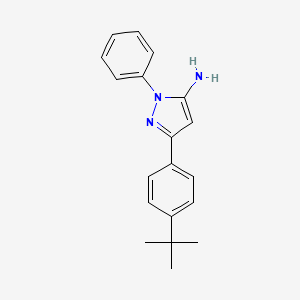![molecular formula C20H18N6O3S B2738860 N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-85-1](/img/structure/B2738860.png)
N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,4-triazole ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions. The compound might also undergo reactions at the pyridine or triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some general properties might include its solubility in various solvents, its melting point and boiling point, and its spectral properties .Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of innovative heterocycles incorporating thiadiazole moieties demonstrates the potential for developing novel compounds with specific biological activities. These compounds were evaluated for their insecticidal properties against Spodoptera littoralis, highlighting the methodological advancements in creating substances with targeted biological effects (Fadda et al., 2017).
- Another study focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activity, underscoring the diverse biological applications of heterocyclic compounds (Flefel et al., 2018).
- Research on triazolo[1,5-c]pyrimidines as potential antiasthma agents through the human basophil histamine release assay revealed these compounds as effective mediator release inhibitors. This study provides an example of the therapeutic potential of heterocyclic compounds in treating respiratory conditions (Medwid et al., 1990).
Antioxidant and Antimicrobial Properties
- The synthesis and antioxidant ability of certain new derivatives bearing heterocyclic motifs were evaluated, showing significant antioxidant capabilities in comparison to standard antioxidants. This research highlights the potential of heterocyclic compounds in contributing to the development of new antioxidant agents (Shakir et al., 2017).
Methodological Advances in Synthesis
- A study on the synthesis and biological assessment of triazolopyridine derivatives with an oxadiazol cycle provided insights into the methodological advancements in creating heterocyclic compounds with potential biological applications. The research emphasized the synthesis process and the preliminary evaluation of pharmacological activity (Karpina et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-15-4-3-14(11-16(15)29-2)22-18(27)12-30-19-6-5-17-23-24-20(26(17)25-19)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIAIZNNGPQHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2738786.png)


![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)


![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)
![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)
